BenchChemオンラインストアへようこそ!

Dexmedetomidine-d3 L-Tartrate

LC-MS/MS quantification Pediatric pharmacokinetics Bioanalytical method validation

Dexmedetomidine-d3 L-Tartrate is a deuterium-labeled (ethyl-2,2,2-d3) internal standard engineered for precise LC-MS/MS quantification of dexmedetomidine. The +3 Da mass shift eliminates analyte interference while delivering 97.8–100.3% recovery and <1.5% RSD. With a validated 3-min UPLC-MS/MS method requiring only 10 µL of plasma to reach a 5 pg/mL LLOQ, it is the definitive choice for pediatric ICU trials, large-scale CRO workflows, and method development where sample volume is restricted and cost-efficient regulatory compliance is mandatory.

Molecular Formula C₁₇H₁₉D₃N₂O₆
Molecular Weight 353.38
Cat. No. B1163189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmedetomidine-d3 L-Tartrate
Synonyms(S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (2R,3R)-2,3-Dihydroxybutanedioate (1:1);  (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1)
Molecular FormulaC₁₇H₁₉D₃N₂O₆
Molecular Weight353.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dexmedetomidine-d3 L-Tartrate: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Dexmedetomidine-d3 L-Tartrate is a deuterium-labeled analog of the selective α2-adrenergic agonist dexmedetomidine, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis [1]. With three hydrogen atoms replaced by deuterium on the ethyl side chain (ethyl-2,2,2-d3), this compound provides a +3 Da mass shift relative to the unlabeled analyte, enabling precise compensation for matrix effects, extraction variability, and ionization efficiency fluctuations in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .

Why Dexmedetomidine-d3 L-Tartrate Cannot Be Replaced by Unlabeled or Structurally Analogous Internal Standards


In LC-MS/MS bioanalysis, the choice of internal standard directly dictates the accuracy and reliability of quantitative results. Unlabeled dexmedetomidine cannot be distinguished from the analyte and thus fails as an internal standard. Structural analogs, such as ondansetron, exhibit different extraction efficiencies, ionization behaviors, and chromatographic retention, leading to inadequate compensation for matrix effects and variable recovery [1]. Even among stable isotope-labeled options, deuterated compounds like Dexmedetomidine-d3 may demonstrate slight chromatographic retention time shifts relative to the analyte—a phenomenon that must be evaluated against 13C- or 15N-labeled alternatives, which co-elute more consistently but are substantially more costly [2].

Quantitative Differentiation of Dexmedetomidine-d3 L-Tartrate: Head-to-Head Method Performance Comparisons


Analytical Sensitivity and Sample Volume: Dexmedetomidine-d3 SIL-IS Method vs. Ondansetron Structural Analog IS Method

The UPLC-MS/MS method employing Dexmedetomidine-d3 as the SIL-IS achieved an LLOQ of 5 pg/mL using only 10 µL of plasma, whereas the ondansetron-based structural analog IS method required 1.0 mL of plasma to achieve the same LLOQ [1]. The Dex-d3 method demonstrated a runtime of 3 min, enabling high-throughput analysis suitable for pediatric ICU trials with limited sample availability [1].

LC-MS/MS quantification Pediatric pharmacokinetics Bioanalytical method validation

Recovery and Precision: Dexmedetomidine-d3 SIL-IS Method Validation Data

The Dexmedetomidine-d3 SIL-IS method exhibited intra-day recovery values ranging from 98.8% to 100.3% with RSD of 0.9–1.3%, and inter-day recovery from 98.8% to 100.3% with RSD of 0.9–1.5% [1]. In stability assessments (process/wet extract, bench-top, freeze-thaw, and long-term), recovery ranged from 97.8% to 99.7% with RSD of 1.0–1.9% [1]. In contrast, methods employing structural analog internal standards typically report wider recovery ranges and higher RSDs due to differential extraction and ionization behavior; for example, the ondansetron-based method did not report recovery data, a common limitation in non-SIL assays [2].

Method validation Recovery Precision LC-MS/MS

Matrix Effect Compensation: SIL-IS vs. Structural Analog Internal Standard

Stable isotope-labeled internal standards (SIL-IS) such as Dexmedetomidine-d3 co-elute with the analyte and experience nearly identical matrix effects and ionization conditions, thereby providing superior correction for ion suppression/enhancement [1]. In contrast, structural analog IS like ondansetron exhibit different chromatographic retention (eluting at a distinct time) and distinct ionization behaviors, which can lead to inaccurate quantification, particularly in complex biological matrices [2]. The Dex-d3 method's recovery precision (RSD <1.5%) directly reflects effective matrix effect compensation, whereas the ondansetron method did not report matrix effect data, a notable limitation for rigorous bioanalytical validation [2].

Matrix effect Ion suppression Stable isotope dilution LC-MS/MS

Isotopic Enrichment and Chemical Purity Specifications

Commercially available Dexmedetomidine-d3 L-Tartrate is supplied with validated isotopic enrichment of 99 atom % D and chemical purity of 98% . These specifications ensure that the +3 Da mass shift is distinct, with no significant M+1 or M+2 isotopic envelopes that could interfere with quantification. The compound is stable for at least three years under recommended storage conditions (frozen), after which re-analysis is advised . In comparison, unlabeled dexmedetomidine and lower-purity labeled analogs may introduce isotopic cross-talk or impurity peaks that compromise method accuracy and linearity.

Isotopic enrichment Chemical purity Quality control Stable isotope-labeled compound

Deuterium Isotope Effect on Chromatographic Retention: A Selection Consideration vs. 13C/15N Labels

Deuterium-labeled internal standards may exhibit a slight earlier elution in reversed-phase LC compared to the unlabeled analyte due to the deuterium isotope effect, which can introduce minor variations in matrix effect compensation [1]. In the Dexmedetomidine-d3 method, the retention time shift was not explicitly quantified but the assay still achieved acceptable recovery and precision (RSD <1.5%) [1]. In contrast, 13C- or 15N-labeled standards co-elute more closely with the analyte, offering theoretically superior matrix compensation, but are significantly more expensive (typically 2-5× cost) and less widely available [2].

Deuterium isotope effect Retention time shift LC-MS/MS Stable isotope labeling

Optimal Application Scenarios for Dexmedetomidine-d3 L-Tartrate Based on Quantitative Evidence


Pediatric and Neonatal Pharmacokinetic Studies with Limited Sample Volumes

The validated UPLC-MS/MS method using Dexmedetomidine-d3 requires only 10 µL of plasma to achieve a 5 pg/mL LLOQ, making it uniquely suited for pediatric ICU trials where blood sampling is strictly restricted [1]. This 100-fold reduction in required plasma volume compared to structural analog IS methods directly addresses the ethical and practical constraints of pediatric research.

High-Throughput Bioanalytical Laboratories Requiring Validated SIL-IS Methods

With a 3-minute runtime and recovery precision (RSD <1.5%), the Dexmedetomidine-d3 method enables rapid sample turnaround while maintaining FDA guideline compliance [1]. This throughput advantage is critical for large-scale clinical trials and contract research organizations (CROs) processing hundreds to thousands of samples.

Cost-Sensitive Academic or Industrial Laboratories Prioritizing Budget Over Ultimate Co-elution Precision

While 13C- or 15N-labeled dexmedetomidine offers marginally better chromatographic co-elution, Dexmedetomidine-d3 provides a substantially lower-cost alternative that still meets rigorous method validation criteria (recovery 97.8–100.3%) [1]. This cost-performance balance is ideal for exploratory studies, method development, and routine quality control applications where budgetary constraints are significant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmedetomidine-d3 L-Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.